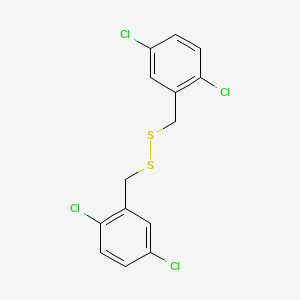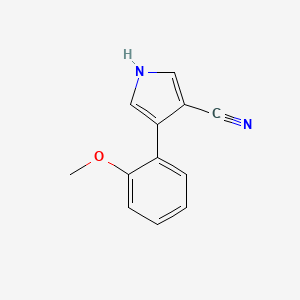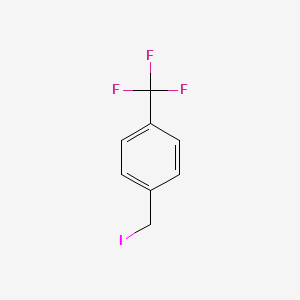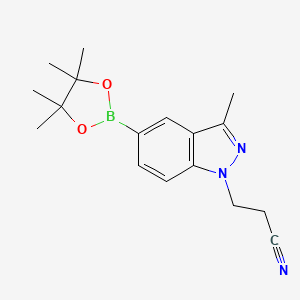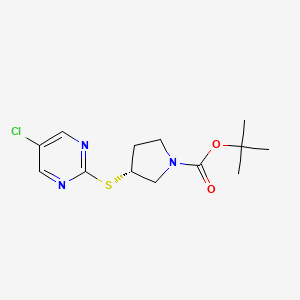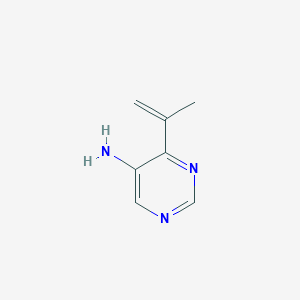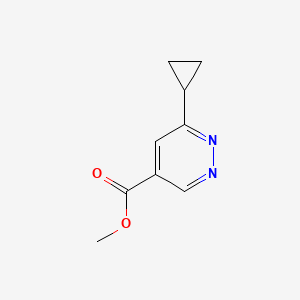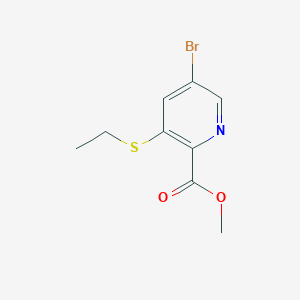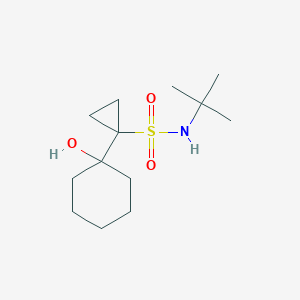
N-(1,1-Dimethylethyl)-1-(1-hydroxycyclohexyl)cyclopropanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-1-(1-hydroxycyclohexyl)cyclopropane-1-sulfonamide is a complex organic compound that features a cyclopropane ring, a cyclohexyl group, and a sulfonamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-1-(1-hydroxycyclohexyl)cyclopropane-1-sulfonamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Cyclohexyl Group: This step may involve the use of Grignard reagents or other organometallic compounds to attach the cyclohexyl group to the cyclopropane ring.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.
化学反应分析
Types of Reactions
N-(tert-butyl)-1-(1-hydroxycyclohexyl)cyclopropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would produce an amine.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(tert-butyl)-1-(1-hydroxycyclohexyl)cyclopropane-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and sulfonamide group may play key roles in these interactions.
相似化合物的比较
Similar Compounds
N-(tert-butyl)-1-(1-hydroxycyclohexyl)cyclopropane-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N-(tert-butyl)-1-(1-hydroxycyclohexyl)cyclopropane-1-sulfonate: Similar structure but with a sulfonate group instead of a sulfonamide.
Uniqueness
N-(tert-butyl)-1-(1-hydroxycyclohexyl)cyclopropane-1-sulfonamide is unique due to the presence of both a cyclopropane ring and a sulfonamide group, which can impart distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
669008-29-1 |
|---|---|
分子式 |
C13H25NO3S |
分子量 |
275.41 g/mol |
IUPAC 名称 |
N-tert-butyl-1-(1-hydroxycyclohexyl)cyclopropane-1-sulfonamide |
InChI |
InChI=1S/C13H25NO3S/c1-11(2,3)14-18(16,17)13(9-10-13)12(15)7-5-4-6-8-12/h14-15H,4-10H2,1-3H3 |
InChI 键 |
AHXGXNUFQPPHMZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NS(=O)(=O)C1(CC1)C2(CCCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


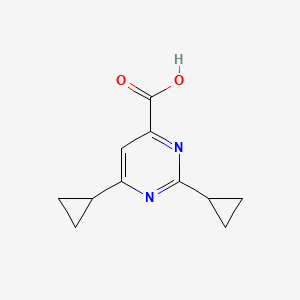
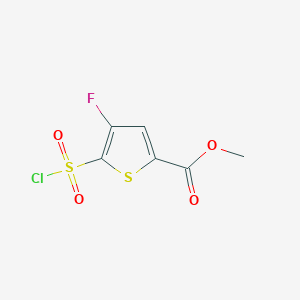
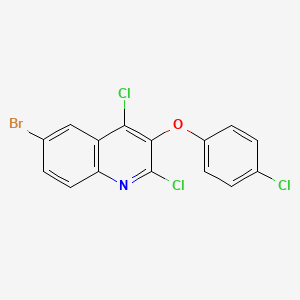
![tert-Butyl 4-chloro-8-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13980029.png)
